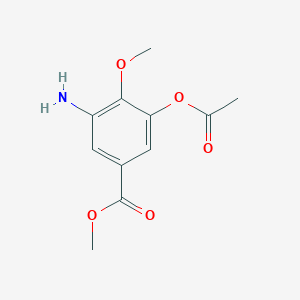![molecular formula C11H13N3O3 B1530549 5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine CAS No. 1301214-65-2](/img/structure/B1530549.png)
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine
Vue d'ensemble
Description
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine, also known as 5-NPCP, is a highly versatile chemical compound that is used in a variety of scientific research applications. It is an organic compound with a unique structure, and it has a wide range of uses due to its ability to interact with different chemical systems. 5-NPCP is a nitrogen-containing heterocyclic compound, and it has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Pharmaceutical Research Antagonists Design
Piperidine derivatives are known to be used in the design of receptor antagonists, such as C–C chemokine receptor type 3 (CCR3) antagonists, which are important in treating conditions like asthma and allergies .
Drug Discovery Structural Activity Relationship
The piperidine nucleus is crucial in drug discovery, especially in understanding the relationship between a drug’s chemical structure and its biological activity. This knowledge is essential for developing new drugs with targeted effects .
Synthesis of Novel Compounds
Recent advances in synthesis techniques have allowed for the creation of various piperidine derivatives, which can lead to the development of new pharmaceuticals and materials .
Antiviral Agents Development
Piperidine derivatives have been studied for their potential as antiviral agents. Novel compounds with piperidine structures have shown promise in in vitro and in silico studies .
Anticancer Research
The structural features of piperidine derivatives make them candidates for anticancer agents, with ongoing research into their efficacy and mechanisms of action .
Antimicrobial Applications
Due to their structural properties, piperidine derivatives are also being explored for their antimicrobial potential, which could lead to new treatments for bacterial infections .
Analgesic and Anti-inflammatory Uses
Piperidine compounds have been utilized for their analgesic and anti-inflammatory properties, providing relief from pain and inflammation in various medical conditions .
Psychotropic Medications
The piperidine ring is a common feature in psychotropic medications, indicating its importance in the development of drugs that affect mental state or behavior .
Propriétés
IUPAC Name |
(5-nitropyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-2-1-3-7-13)10-5-4-9(8-12-10)14(16)17/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWRPXRSLOMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

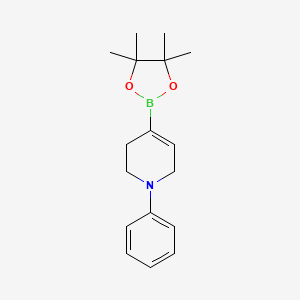

![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)
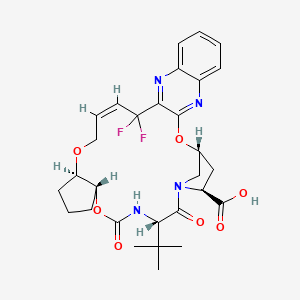
![4,4,5,5-Tetramethyl-2-[4-(4-methylphenoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1530475.png)
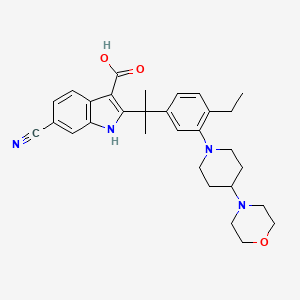
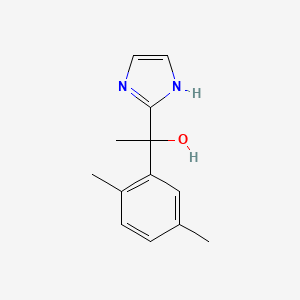
![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)

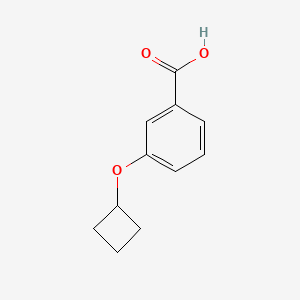
![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)

